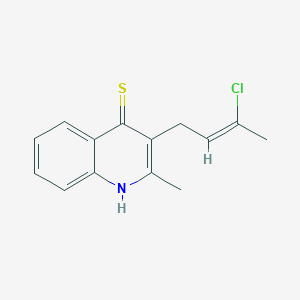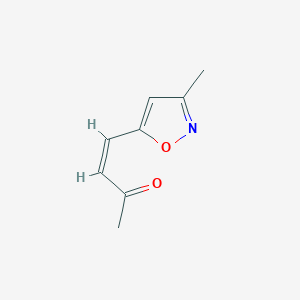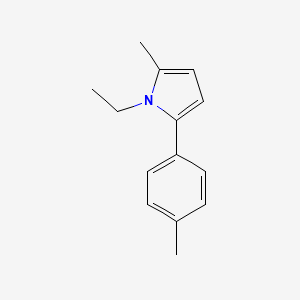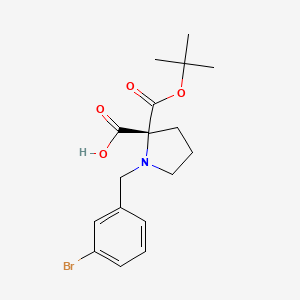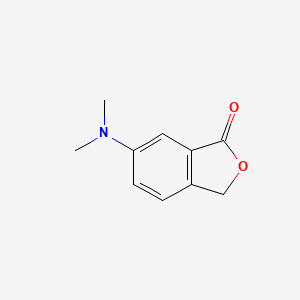
6-Dimethylaminophthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a dimethylamino group attached to the sixth position of the isobenzofuran ring. Isobenzofuran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate isobenzofuran precursor.
Dimethylation: The precursor is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.
Cyclization: The dimethylated intermediate undergoes cyclization to form the final product, 6-(dimethylamino)isobenzofuran-1(3H)-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(dimethylamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(dimethylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-disubstituted isobenzofuran-1(3H)-ones: These compounds have similar structures but different substituents at the third and sixth positions.
Spiro[isobenzofuran-1(3H),4’-piperidines]: These derivatives have a spiro connection with a piperidine ring.
Uniqueness
6-(dimethylamino)isobenzofuran-1(3H)-one is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
65399-10-2 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
6-(dimethylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H11NO2/c1-11(2)8-4-3-7-6-13-10(12)9(7)5-8/h3-5H,6H2,1-2H3 |
Clé InChI |
CRKAWLFCMDKQIT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(COC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


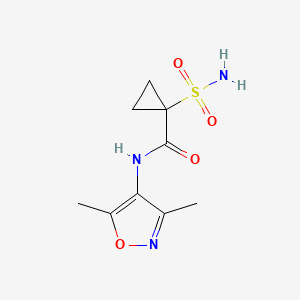
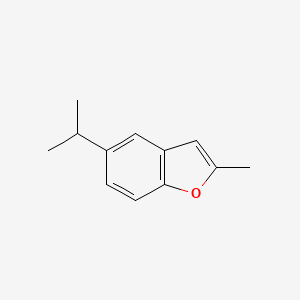
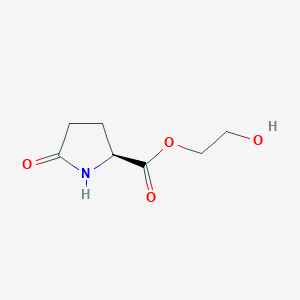

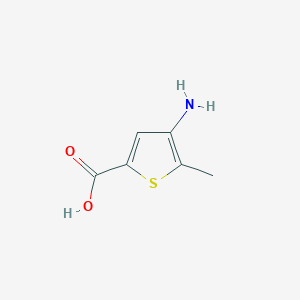
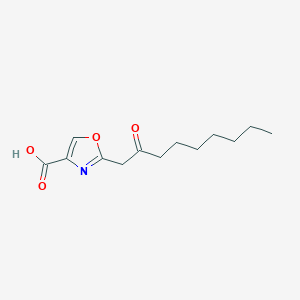
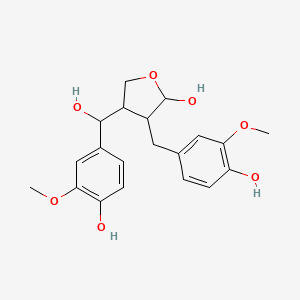
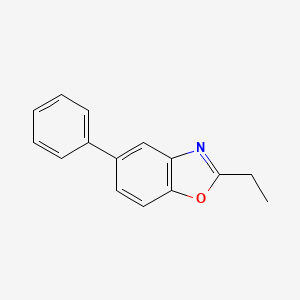
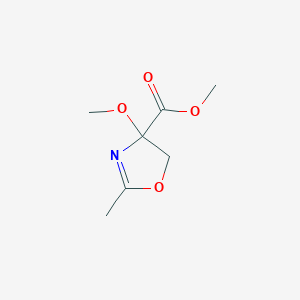
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
